molecular formula C14H7F3N2O5S2 B2594450 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole CAS No. 315239-64-6

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole

Cat. No.: B2594450
CAS No.: 315239-64-6
M. Wt: 404.33
InChI Key: FLEDUORAXXTKRM-UHFFFAOYSA-N
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Description

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential use in drug development, material synthesis, and catalysis research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetic acid: Shares the trifluoromethylsulfonyl and nitro groups but differs in the overall structure.

    2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole: Another compound with a similar functional group arrangement but a different core structure.

Uniqueness

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole is unique due to its specific combination of functional groups and the benzo[d]oxazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O5S2/c15-14(16,17)26(22,23)8-5-6-12(10(7-8)19(20)21)25-13-18-9-3-1-2-4-11(9)24-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEDUORAXXTKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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